molecular formula C26H19FN2O6 B2743756 2-[7-(4-fluorobenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(3-methoxyphenyl)acetamide CAS No. 866342-86-1

2-[7-(4-fluorobenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(3-methoxyphenyl)acetamide

Cat. No. B2743756
CAS RN: 866342-86-1
M. Wt: 474.444
InChI Key: LZBKWHHQJQMZBG-UHFFFAOYSA-N
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Description

The compound “2-[7-(4-fluorobenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(3-methoxyphenyl)acetamide” has a molecular formula of C26H19FN2O6 . It has an average mass of 474.437 Da and a monoisotopic mass of 474.122711 Da .

Scientific Research Applications

Aldose Reductase Inhibitors

Quinoxalin-2(1H)-one-based design and synthesis led to the production of potent aldose reductase (ALR2) inhibitors. These compounds show promise for treating diabetic complications due to their potent and selective effects on ALR2 inhibition and their antioxidant activity. For instance, series 6 and 8 compounds demonstrated not only good ALR2 inhibition but also potent antioxidant activity, suggesting the achievement of multifunctional ALR2 inhibitors (Qin et al., 2015).

Novel Synthesis Methods

Research into the synthesis of novel quinoline and quinoxaline derivatives provides insights into creating compounds with potential therapeutic applications. For example, the treatment of N-(2-hydroxyphenyl)anthranilic acid under specific conditions yielded previously unreported ring systems, opening avenues for the development of new drugs (Kim et al., 1974).

Structural Analysis and Properties

Studies on the structural aspects and properties of salt and inclusion compounds of amide-containing isoquinoline derivatives have shed light on their potential applications. For instance, certain compounds form gels or crystalline solids upon treatment with mineral acids, with their fluorescence properties being of particular interest for various applications (Karmakar et al., 2007).

Anticancer Activity

Research into 1,2,4-triazolo[4,3-a]-quinoline derivatives designed to meet structural requirements essential for anticancer activity has resulted in new compounds showing significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines. This highlights the potential for developing novel anticancer agents based on quinoline derivatives (Reddy et al., 2015).

Fluorescence Sensors

The development of novel ratiometric fluorescent sensors based on quinoline derivatives for detecting ions like Zn2+ demonstrates the versatility of these compounds in analytical chemistry. Such sensors show high selectivity and sensitivity, offering potential tools for biochemical and environmental analyses (Gu et al., 2014).

properties

IUPAC Name

2-[7-(4-fluorobenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19FN2O6/c1-33-18-4-2-3-17(9-18)28-24(30)13-29-12-20(25(31)15-5-7-16(27)8-6-15)26(32)19-10-22-23(11-21(19)29)35-14-34-22/h2-12H,13-14H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZBKWHHQJQMZBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CN2C=C(C(=O)C3=CC4=C(C=C32)OCO4)C(=O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19FN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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